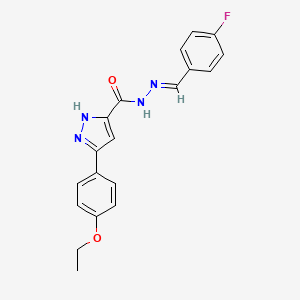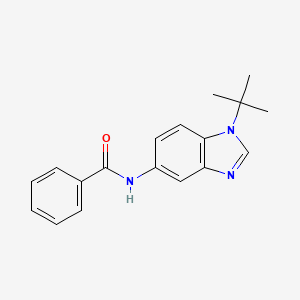![molecular formula C18H23N5O B5565249 N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5565249.png)
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps, including acylation, nitration, condensation, and cyclization reactions. For instance, one method involves the acylation of 2-n-propyl-4-methyl-6-carboxy-benzimidazole with an acylating agent at temperatures ranging from 20°C to 40°C, followed by a series of reactions involving organic alkali and organic acid to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as one-pot reactions, which simplify the process by eliminating the need for intermediate purification steps, are commonly employed .
化学反应分析
Types of Reactions
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole derivatives .
科学研究应用
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
作用机制
The mechanism of action of N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
- N-[2-methyl-1-(1-propan-2-ylbenzimidazol-2-yl)propyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- 2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole
Uniqueness
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of the benzimidazole and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and pharmaceuticals .
属性
IUPAC Name |
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-4-7-13-10-15(22-21-13)18(24)19-11-17-20-14-8-5-6-9-16(14)23(17)12(2)3/h5-6,8-10,12H,4,7,11H2,1-3H3,(H,19,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBUYOSOCMLWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCC2=NC3=CC=CC=C3N2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl [2-(4-morpholinyl)-3-butyn-1-yl]carbamate](/img/structure/B5565166.png)
![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5565168.png)

![((1S)-2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-methyl-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5565194.png)
![2-[(E)-(4-chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B5565199.png)
![4-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565201.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5565207.png)
![6-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5565213.png)

![[3-[(3-fluorophenyl)methoxy]phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone](/img/structure/B5565230.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5565239.png)

![(1S*,5R*)-6-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565259.png)
![4-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5565273.png)
